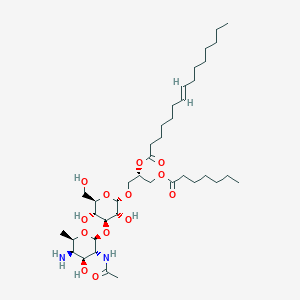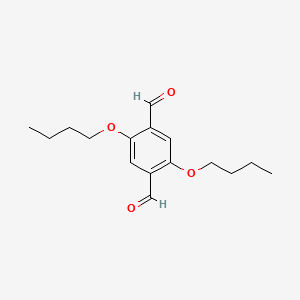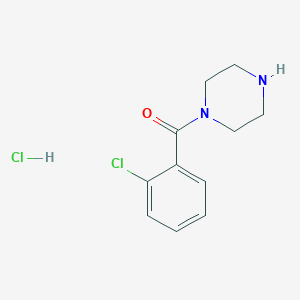
2-Thienylmagnesium bromide
Overview
Description
2-Thienylmagnesium bromide is a Grignard reagent widely used in organic synthesis. It is a solution of the compound in tetrahydrofuran, with the molecular formula C4H3BrMgS and a molecular weight of 187.34 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
2-Thienylmagnesium bromide is a Grignard reagent . Its primary targets are carbonyl compounds, specifically aldehydes . The carbonyl compounds play a crucial role in organic synthesis as they can be converted into a variety of functional groups.
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . In this reaction, the this compound attacks the electrophilic carbon atom of the carbonyl group in aldehydes . This results in the formation of a new carbon-carbon bond, leading to the production of 1-(2-thienyl)-carbinols .
Biochemical Pathways
The Grignard reaction involving this compound affects the biochemical pathway of carbonyl compound conversion . The product, 1-(2-thienyl)-carbinols, can be further dehydrated to form 2-thienyl olefins . These olefins can participate in various other reactions, leading to the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that Grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of this compound is the formation of 1-(2-thienyl)-carbinols . These carbinols can be further dehydrated to form 2-thienyl olefins . This transformation is significant in organic synthesis, enabling the creation of complex organic compounds from relatively simple starting materials.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. It is sensitive to moisture and air, reacting violently with water and may form explosive peroxides . Therefore, it must be handled and stored under anhydrous and inert gas conditions . The reaction temperature can also influence the yield and selectivity of the Grignard reaction .
Biochemical Analysis
Biochemical Properties
2-Thienylmagnesium bromide is known to participate in Grignard reactions . It can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Grignard reactions . In these reactions, it acts as a nucleophile, attacking electrophilic carbon atoms present in other molecules
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is typically used immediately after preparation due to its reactivity .
Dosage Effects in Animal Models
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Metabolic Pathways
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Transport and Distribution
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Subcellular Localization
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Preparation Methods
2-Thienylmagnesium bromide is typically prepared through the reaction of 2-bromothiophene with magnesium in the presence of anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:
C4H3BrS+Mg→C4H3BrMgS
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Thienylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols. For example, the reaction with an aldehyde forms a secondary alcohol.
Substitution Reactions: It can participate in substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: While it is primarily used in nucleophilic addition and substitution reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include aldehydes, ketones, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thienylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is particularly valuable in the formation of carbon-carbon bonds.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Industry: It is employed in the production of conducting polymers and materials for organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
2-Thienylmagnesium bromide is unique among Grignard reagents due to the presence of the thiophene ring, which imparts specific reactivity and properties. Similar compounds include:
Phenylmagnesium bromide: Used in similar nucleophilic addition reactions but lacks the sulfur atom present in this compound.
2-Thienyllithium: Another organometallic reagent with similar reactivity but different handling and reactivity profiles.
3-Methyl-2-thienylmagnesium bromide: A derivative with a methyl group that alters its reactivity and applications
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
magnesium;2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPDOPKPWUNBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454230 | |
| Record name | 2-Thienylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5713-61-1 | |
| Record name | 2-Thienylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


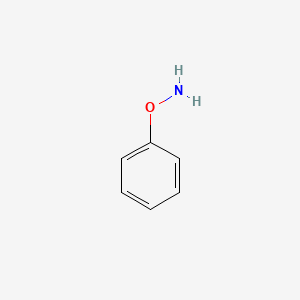

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)



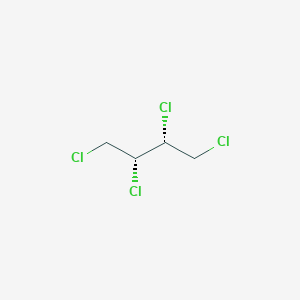
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)


